molecular formula C12H30Al2N2 B15089398 1,4-diazabicyclo[2.2.2]octane;trimethylalumane

1,4-diazabicyclo[2.2.2]octane;trimethylalumane

Cat. No.: B15089398
M. Wt: 256.34 g/mol
InChI Key: WSTAITCRSVOCTK-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane, also known as triethylenediamine, is a bicyclic organic compound with the formula C_6H_12N_2. It is a colorless solid that is highly nucleophilic and serves as a strong base. This compound is widely used as a catalyst and reagent in various organic synthesis processes .

Preparation Methods

1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods:

Chemical Reactions Analysis

1,4-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions:

Scientific Research Applications

1,4-Diazabicyclo[2.2.2]octane has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including the Baylis-Hillman reaction and the formation of polyurethane.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals and as a reagent in medicinal chemistry.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

1,4-Diazabicyclo[2.2.2]octane exerts its effects through its strong nucleophilic and basic properties. It acts as a catalyst by donating electron pairs to electrophilic centers in various reactions. The molecular targets and pathways involved include the activation of carbonyl compounds and the formation of carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

1,4-Diazabicyclo[2.2.2]octane is unique due to its bicyclic structure and strong nucleophilic properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable reagent and catalyst in various scientific and industrial applications.

Properties

Molecular Formula

C12H30Al2N2

Molecular Weight

256.34 g/mol

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;trimethylalumane

InChI

InChI=1S/C6H12N2.6CH3.2Al/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;;

InChI Key

WSTAITCRSVOCTK-UHFFFAOYSA-N

Canonical SMILES

C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2

Origin of Product

United States

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